N-(2-Methoxyethyl)-N-propylamine
Overview
Description
“N-(2-Methoxyethyl)-N-propylamine” is a chemical compound12. However, detailed information about this specific compound is not readily available. It’s worth noting that compounds with similar structures, such as “N-(2-Methoxyethyl)methylamine” and “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium”, have been studied12.
Synthesis Analysis
The synthesis of compounds similar to “N-(2-Methoxyethyl)-N-propylamine” has been reported. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) was synthesized by reversible addition3. However, the specific synthesis process for “N-(2-Methoxyethyl)-N-propylamine” is not provided in the available resources.Molecular Structure Analysis
The molecular structure of “N-(2-Methoxyethyl)-N-propylamine” is not explicitly provided in the available resources. However, related compounds such as “N-(2-Methoxyethyl)methylamine” and “N-(2-Methoxyethyl)ethylamine” have been studied, and their molecular structures have been analyzed45.Chemical Reactions Analysis
Specific chemical reactions involving “N-(2-Methoxyethyl)-N-propylamine” are not provided in the available resources. However, studies on related compounds have been conducted. For example, the reaction of “N-(2-Methoxyethyl)methylamine” with nitrocellulose has been studied6.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Methoxyethyl)-N-propylamine” are not explicitly provided in the available resources. However, related compounds such as “N-(2-Methoxyethyl)methylamine” have been studied, and their properties have been analyzed49.Scientific Research Applications
Specific Scientific Field
This research is in the field of Polymer Science .
Summary of the Application
The study focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers .
Methods of Application
The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .
Results or Outcomes
The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x .
Thermoresponsive Non-Ionic Polymer
Specific Scientific Field
This research is in the field of Colloid and Polymer Science .
Summary of the Application
The study focuses on the thermoresponsive behavior of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in aqueous solution .
Methods of Application
PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
Results or Outcomes
The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions. This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .
Thermoresponsive Non-Ionic Polymer Combining the Amide and the Ethyleneglycolether Motifs
Specific Scientific Field
This research is in the field of Colloid and Polymer Science .
Summary of the Application
The study focuses on the thermoresponsive behavior of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in aqueous solution .
Methods of Application
PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
Results or Outcomes
The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions. This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .
Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers
Specific Scientific Field
This research is in the field of Polymer Materials .
Summary of the Application
The study focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers .
Methods of Application
The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .
Results or Outcomes
The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x .
Thermoresponsive Non-Ionic Polymer Combining the Amide and the Ethyleneglycolether Motifs
Specific Scientific Field
This research is in the field of Colloid and Polymer Science .
Summary of the Application
The study focuses on the thermoresponsive behavior of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in aqueous solution .
Methods of Application
PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
Results or Outcomes
The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions. This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .
Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide)
Specific Scientific Field
This research is in the field of Polymer Materials .
Summary of the Application
The study focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers .
Methods of Application
The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .
Results or Outcomes
The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x .
Safety And Hazards
The safety data and hazards associated with “N-(2-Methoxyethyl)-N-propylamine” are not explicitly provided in the available resources. However, safety data for related compounds such as “Bis(2-methoxyethyl) ether” and “N-(2-METHOXYETHYL)ETHYLAMINE” have been reported10111213.
Future Directions
The future directions for the study of “N-(2-Methoxyethyl)-N-propylamine” are not explicitly provided in the available resources. However, studies on related compounds suggest potential areas of interest. For example, the use of Poly(2-methoxyethyl acrylate) (PMEA) in dental resins has been optimized14, and the study of divalent nonaqueous metal-air batteries has been stepped up15. These could provide insights into potential future directions for the study of “N-(2-Methoxyethyl)-N-propylamine”.
properties
IUPAC Name |
N-(2-methoxyethyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCEFCJEGGQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481834 | |
Record name | N-(2-METHOXYETHYL)-N-PROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-propylamine | |
CAS RN |
43175-57-1 | |
Record name | N-(2-METHOXYETHYL)-N-PROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Methoxyethyl)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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